Chrysoeriol 6-C-beta-L-boivinopyranoside

Description

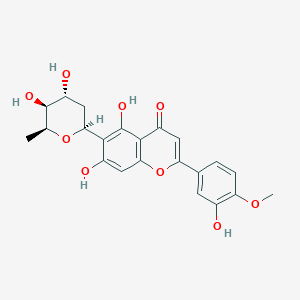

Chrysoeriol 6-C-β-L-boivinopyranoside is a flavone C-glycoside first isolated from the style of Zea mays L. (corn) . Its structure comprises chrysoeriol (a trihydroxyflavone with methoxy substitution at the 3'-position) linked via a C-β-glycosidic bond to boivinose, a rare 6-deoxyhexose sugar . This compound is part of a broader class of plant-derived aryl C-glycosides, which are chemically stable due to the carbon-carbon bond between the aglycone and sugar moiety, conferring resistance to enzymatic hydrolysis .

Key Biological Activity: Chrysoeriol 6-C-β-L-boivinopyranoside exhibits significant glycation inhibitory activity, comparable to the reference compound aminoguanidine (a known inhibitor of advanced glycation end-products) . Glycation inhibition is critical in managing diabetic complications and age-related diseases. The presence of boivinose in its structure is hypothesized to enhance this activity, as similar compounds with rare sugars (e.g., compounds 130–131) also demonstrate potent glycation inhibition .

Properties

Molecular Formula |

C22H22O9 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

6-[(2S,4R,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C22H22O9/c1-9-21(27)14(26)8-17(30-9)19-13(25)7-18-20(22(19)28)12(24)6-16(31-18)10-3-4-15(29-2)11(23)5-10/h3-7,9,14,17,21,23,25-28H,8H2,1-2H3/t9-,14+,17-,21+/m0/s1 |

InChI Key |

VOXHZFGNVVKUEG-QIUYXFFYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H](C[C@H](O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC(=C(C=C4)OC)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC(=C(C=C4)OC)O)O)O)O |

Synonyms |

chrysoeriol 6-C-beta-L-boivinopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

C-Glycosides vs. O-Glycosides

- C-Glycosides: Chrysoeriol 6-C-β-L-boivinopyranoside and its analogs (e.g., compound 109) exhibit enhanced metabolic stability due to the C-C bond, making them promising for therapeutic applications requiring prolonged activity . The rare sugar boivinose in C-glycosides correlates with glycation inhibition, though fucose-containing analogs (e.g., compound 109) show even higher potency .

- O-Glycosides: Chrysoeriol 7-O-β-D-glucopyranoside (common in Abutilon indicum) demonstrates antioxidant and anti-inflammatory effects, likely due to improved solubility and bioavailability from the O-glucose moiety . Sulfated derivatives like thalassiolin B exhibit unique bioactivities (e.g., cytotoxicity), suggesting sulfation modulates target specificity .

Role of Sugar Moieties

- Rare Sugars (Boivinose, Fucose): Enhance glycation inhibition, possibly by optimizing molecular interactions with target proteins .

- Common Sugars (Glucose, Glucuronic Acid) : Influence solubility and cellular uptake. Glucuronidation (e.g., Chrysoeriol 7,4’-diglucuronide) may facilitate plant defense mechanisms by increasing compound polarity .

Aglycone vs. Glycosides

- The aglycone chrysoeriol itself activates the Nrf2 pathway, upregulating antioxidant genes (HO-1, NQO-1) and mitigating oxidative stress in retinal cells . Glycosylation modifies these effects:

- C-Glycosides: Prolonged activity due to stability.

- O-Glycosides: Rapid hydrolysis may release the aglycone, enhancing bioavailability in specific tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.